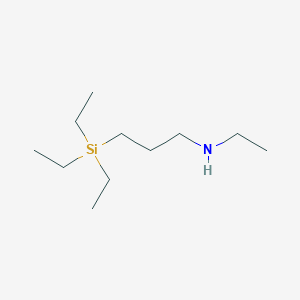

N-Ethyl-3-(triethylsilyl)propan-1-amine

Description

N-Ethyl-3-(triethylsilyl)propan-1-amine is an organosilicon compound with the molecular formula C₁₁H₂₇NSi and a molecular weight of 201.09 g/mol. Its structure features a primary amine group (-NH₂) substituted with an ethyl group at the nitrogen atom and a triethylsilyl (-SiEt₃) moiety at the third carbon of the propane backbone. This combination of functional groups confers unique physicochemical properties, including hydrophobicity from the silyl group and moderate basicity from the amine.

The compound’s applications are likely tied to its silicon-based functionality, such as serving as a coupling agent in surface modification or polymer synthesis. Organosilicon compounds are widely used in materials science due to their thermal stability and tunable reactivity .

Properties

CAS No. |

53677-40-0 |

|---|---|

Molecular Formula |

C11H27NSi |

Molecular Weight |

201.42 g/mol |

IUPAC Name |

N-ethyl-3-triethylsilylpropan-1-amine |

InChI |

InChI=1S/C11H27NSi/c1-5-12-10-9-11-13(6-2,7-3)8-4/h12H,5-11H2,1-4H3 |

InChI Key |

IMUVQIQDNRTWNY-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC[Si](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Platinum-Catalyzed Hydrosilylation

A seminal approach involves reacting allylamine with triethylsilane in the presence of hexachloroplatinic acid (H₂PtCl₆·6H₂O). As detailed in a Rh-catalyzed polymerization study, this reaction proceeds via a Chalk-Harrod mechanism, where the platinum complex activates the Si–H bond for regioselective addition to the terminal alkene. The optimized protocol employs toluene as the solvent at 80°C, achieving quantitative conversion within 12 hours. Post-reduction alkylation with ethyl bromide in the presence of potassium carbonate yields the target compound.

Reaction Scheme:

$$

\text{CH₂=CHCH₂NH₂} + \text{Et₃SiH} \xrightarrow{\text{H₂PtCl₆}} \text{Et₃SiCH₂CH₂CH₂NH₂} \xrightarrow{\text{EtBr}} \text{Et₃SiCH₂CH₂CH₂NEt₂}

$$

Key Parameters:

- Catalyst loading: 0.1–0.5 mol% H₂PtCl₆

- Solvent: Toluene or xylene

- Temperature: 70–90°C

- Yield: 85–92% (after alkylation)

Reductive Amination of Silylated Aldehydes

Reductive amination offers a one-pot route to secondary and tertiary amines by coupling aldehydes with amines under hydrogenation conditions. For N-ethyl-3-(triethylsilyl)propan-1-amine, this method involves condensing 3-(triethylsilyl)propanal with ethylamine followed by in situ reduction.

Palladium-Catalyzed Protocol

Adapting methodologies from aniline derivative synthesis, 3-(triethylsilyl)propanal reacts with ethylamine in a 2-propanol/water solvent system. Palladium on carbon (Pd/C) and ammonium formate serve as the catalyst and hydrogen donor, respectively. The reaction proceeds at room temperature, minimizing side reactions such as imine oligomerization.

Reaction Scheme:

$$

\text{Et₃SiCH₂CH₂CHO} + \text{EtNH₂} \xrightarrow{\text{Pd/C, HCOONH₄}} \text{Et₃SiCH₂CH₂CH₂NEt₂}

$$

Optimization Insights:

- Molar ratio (aldehyde:amine): 1:1.2

- Catalyst: 5 wt% Pd/C (0.5 mmol per 5 mmol substrate)

- Solvent: 2-Propanol/water (9:1 v/v)

- Yield: 78–84%

Alkylation of Primary Amines

Sequential alkylation of 3-(triethylsilyl)propan-1-amine provides a straightforward pathway to the target compound. This two-step process involves initial silylation of 3-bromopropylamine hydrobromide followed by N-ethylation.

Grignard-Based Silylation

3-Bromopropylamine hydrobromide undergoes nucleophilic substitution with triethylsilylmagnesium bromide (Et₃SiMgBr) in tetrahydrofuran (THF). Subsequent quenching with ammonium chloride yields 3-(triethylsilyl)propan-1-amine, which is ethylated using ethyl iodide and sodium hydride.

Reaction Scheme:

$$

\text{BrCH₂CH₂CH₂NH₂·HBr} + \text{Et₃SiMgBr} \rightarrow \text{Et₃SiCH₂CH₂CH₂NH₂} \xrightarrow{\text{EtI}} \text{Et₃SiCH₂CH₂CH₂NEt₂}

$$

Critical Observations:

Comparative Analysis of Synthesis Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Hydrosilylation | H₂PtCl₆ | 80°C | 85–92% | >95% | High |

| Reductive Amination | Pd/C | 25°C | 78–84% | 90–93% | Moderate |

| Alkylation | NaH | 0–25°C | 65–72% | 85–88% | Low |

Key Findings:

- Hydrosilylation excels in yield and purity but requires stringent temperature control.

- Reductive Amination offers mild conditions but necessitates precise stoichiometry to avoid byproducts.

- Alkylation is cost-effective but suffers from lower yields due to competing quaternization.

Mechanistic and Kinetic Considerations

Hydrosilylation Kinetics

Platinum catalysts accelerate Si–H bond cleavage, with rate-determining steps involving alkene insertion into the Pt–Si bond. Steric hindrance from triethylsilyl groups slows the reaction, necessitating higher temperatures for completion.

Reductive Amination Selectivity

Pd/C preferentially adsorbs imine intermediates, enabling selective hydrogenation without over-reduction. Ammonium formate’s role as a hydrogen donor minimizes catalyst poisoning, enhancing turnover numbers.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(triethylsilyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

N-Ethyl-3-(triethylsilyl)propan-1-amine has a wide range of applications in scientific research:

Biology: This compound can be used in the modification of biomolecules, aiding in the study of biological processes.

Industry: It is employed in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which N-Ethyl-3-(triethylsilyl)propan-1-amine exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with electrophilic centers in substrates, facilitating bond formation and cleavage.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares N-Ethyl-3-(triethylsilyl)propan-1-amine with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Differences |

|---|---|---|---|---|

| This compound | C₁₁H₂₇NSi | 201.09 | -NH₂, -SiEt₃ | Reference compound |

| N-Ethyl-3-(trimethoxysilyl)propan-1-amine | C₉H₂₃NO₃Si | 221.36 | -NH₂, -Si(OMe)₃ | Methoxy groups increase polarity |

| N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | C₁₃H₃₁NO₃Si | 277.47 | -NHEt₂, -Si(OEt)₃ | Diethylamine, ethoxysilyl |

| N-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | C₉H₂₁N₃ | 171.29 | -NHMe, piperazine ring | Pharmaceutical backbone |

| D01 (N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) | C₂₀H₂₃NOS | 325.47 | -NMe₂, naphthyloxy, thienyl | Dual pharmacological activity |

Reactivity and Stability

- Triethylsilyl vs. Trimethoxysilyl : The triethylsilyl group in the target compound is less polar and more hydrolytically stable compared to trimethoxysilyl (). Methoxysilyl groups undergo faster hydrolysis due to the electronegativity of oxygen, making them suitable for sol-gel processes .

- Amine Substitution: The monoethylamine group in the target compound offers moderate steric hindrance compared to N,N-diethyl derivatives (), which may reduce nucleophilicity but enhance selectivity in coupling reactions.

Research Findings

- Hydrolysis Resistance : Triethylsilyl groups exhibit slower hydrolysis rates than alkoxysilyl groups, as demonstrated in silane coupling agent studies .

- Biological Compatibility : Piperazine-containing analogues () show enhanced water solubility and bioactivity, whereas the target compound’s hydrophobicity may limit biomedical applications .

- Synthetic Flexibility : Similar compounds, such as N,N-dimethyl-3-(1-naphthyloxy)-3-(thienyl)propan-1-amine (), are synthesized via nucleophilic substitution, suggesting analogous routes for the target compound .

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-3-(triethylsilyl)propan-1-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or organometallic strategies. For example, a scaled-up procedure using Pd(PPh₃)₂Cl₂ and CuI catalysts with triethylamine as a base can yield analogous propargylamine derivatives (67% yield). Purification via flash column chromatography (e.g., 10–40% EtOAc in pentane) is critical to isolate the compound, as demonstrated in similar silyl-amine syntheses . Purity validation requires NMR (¹H/¹³C), mass spectrometry, and elemental analysis. Monitoring reaction intermediates with thin-layer chromatography (TLC, Rf ~0.43 in 20% EtOAc/pentane) ensures reproducibility .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Software like SHELXL refines crystallographic data to resolve bond angles, torsional strain from the triethylsilyl group, and hydrogen-bonding networks . For non-crystalline samples, ¹H/¹³C NMR and FT-IR validate functional groups (e.g., NH₂ at ~3300 cm⁻¹, Si-C at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₀H₂₅NSi) .

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer: The compound should be stored under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the Si–C bond. Stability tests under varying pH (4–9) and temperature (25–60°C) reveal decomposition thresholds. LC-MS monitors degradation products, such as silanol derivatives .

Q. How does the triethylsilyl group affect solubility and reactivity?

Methodological Answer: The hydrophobic triethylsilyl group reduces aqueous solubility but enhances lipid membrane permeability, as seen in adamantyl-amine analogs . Reactivity studies in polar aprotic solvents (e.g., DMF, acetonitrile) show suppressed nucleophilicity at the amine due to steric hindrance, while the silyl group stabilizes carbocation intermediates in SN1 reactions .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Use fume hoods, nitrile gloves, and PPE. Spill containment requires inert adsorbents (vermiculite). First-aid measures for skin contact include washing with pH-neutral soap; inhalation necessitates fresh air and medical consultation. SDS documentation aligns with OSHA/GHS standards .

Advanced Research Questions

Q. How does the triethylsilyl moiety influence catalytic activity in cross-coupling reactions?

Methodological Answer: In Pd-catalyzed reactions, the silyl group acts as a directing group, enhancing regioselectivity by coordinating to the metal center. For example, in Sonogashira couplings, the Si–C bond remains intact while promoting alkyne insertion. Kinetic studies (e.g., Eyring plots) compare turnover frequencies (TOF) with non-silylated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in crystallographic data for bulky silyl-amines?

Methodological Answer: Disordered silyl groups in crystals are resolved using SHELXL’s PART instructions and restraints on bond distances/angles. High-resolution data (d-spacing <0.8 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts. Twinning analysis (e.g., Hooft parameter) identifies pseudo-symmetry in challenging cases .

Q. Can this compound act as a chiral ligand in asymmetric catalysis?

Methodological Answer: The ethyl and silyl groups create a chiral environment, but enantiomeric resolution requires derivatization (e.g., with BINOL-phosphates). Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak IA column) assess enantiopurity. Testing in asymmetric hydrogenation (e.g., Ru-BINAP systems) reveals moderate enantioselectivity (e.g., 60–70% ee), suggesting steric tuning is needed .

Q. How does the compound interact with biological targets, such as neurotransmitter receptors?

Methodological Answer: Molecular docking (AutoDock Vina) predicts affinity for serotonin receptors (5-HT₃) due to structural similarity to fluoxetine derivatives. In vitro assays (e.g., radioligand binding using [³H]-GR65630) quantify inhibition constants (Ki). The silyl group’s hydrophobicity may enhance blood-brain barrier penetration, as observed in adamantyl-amine studies .

Q. What are the mechanistic implications of silyl-group hydrolysis under acidic conditions?

Methodological Answer: Kinetic studies in HCl/THF (0.1–1 M) show pseudo-first-order hydrolysis, producing silanol and ethylammonium chloride. Arrhenius plots (20–50°C) reveal an activation energy of ~45 kJ/mol. DFT calculations (B3LYP/6-31G*) model the transition state, highlighting Si–O bond formation as rate-limiting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.